![molecular formula C6H3BrIN3 B1144082 4-溴-3-碘-1H-吡唑并[4,3-c]吡啶 CAS No. 1357946-69-0](/img/structure/B1144082.png)

4-溴-3-碘-1H-吡唑并[4,3-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

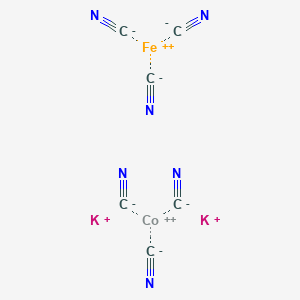

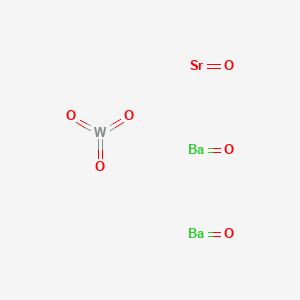

4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with bromo and iodo groups. This structure is significant due to the electronic and steric effects imparted by the halogen substituents, influencing its reactivity and interactions.

Synthesis Analysis

The synthesis of similar pyrazolo[3,4-b]pyridine derivatives often involves multistep synthetic routes, including halogenation, nucleophilic substitution, and cyclization reactions. A representative method might start from a preformed pyrazole or pyridine, followed by specific substitutions to introduce the bromo and iodo groups at the desired positions (Donaire-Arias et al., 2022).

科学研究应用

合成与表征

多杂环化合物的合成:4-溴-3-碘-1H-吡唑并[4,3-c]吡啶用于合成具有潜在应用价值的新型多杂环化合物,可在各个领域中应用。例如,Abdel‐Latif、Mehdhar和Abdel-Ghani(2019)利用类似化合物3-氨基-5-溴-4,6-二甲基-1H-吡唑并[3,4-b]吡啶作为前体,构建具有潜在抗菌性能的新型多杂环环系统(Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019)。

抗菌和抗氧化应用:Variya、Panchal和Patel(2019)合成了一系列新型磺胺衍生物,与5-溴-3-碘-1H-吡唑并[3,4-b]吡啶相连。这些化合物表现出显著的抗菌和抗氧化性能(Variya, Panchal, & Patel, 2019)。

荧光免疫分析应用:庞丽华(2009)开发了一种双功能螯合中间体,用于时间分辨荧光免疫分析,使用与4-溴-3-碘-1H-吡唑并[4,3-c]吡啶在结构上相关的化合物。这种中间体在生物分析测定中具有潜在应用(Pang Li-hua, 2009)。

光诱导互变异构:Vetokhina等人(2012)研究了2-(1H-吡唑-5-基)吡啶的衍生物,包括2-(3-溴-1H-吡唑-5-基)吡啶,这些化合物表现出光诱导互变异构。这种性质对于开发光响应材料和传感器至关重要(Vetokhina et al., 2012)。

抗增殖活性:Razmienė等人(2021)研究了2,4,6,7-四取代-2H-吡唑并[4,3-c]吡啶对各种癌细胞系的抗增殖活性。他们的研究结果表明在癌症治疗中具有潜在应用价值(Razmienė等人,2021)。

C-H和C-I键偶联:Shabashov和Daugulis(2005)开发了一种钯催化的吡啶和吡唑的芳基化方法,这对于修改4-溴-3-碘-1H-吡唑并[4,3-c]吡啶具有相关性。这种方法在合成化学和材料科学中具有重要意义(Shabashov & Daugulis, 2005)。

生物医学应用:Donaire-Arias等人(2022)回顾了Pyrazolo[3,4-b]吡啶的合成和生物医学应用,突出了这些化合物在药物发现和开发中扮演的多样角色(Donaire-Arias et al., 2022)。

安全和危害

未来方向

The compound has attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine . It presents up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . Therefore, it has potential for further exploration in the field of medicinal chemistry.

属性

IUPAC Name |

4-bromo-3-iodo-2H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZWLVFGSMYLSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C(NN=C21)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)

![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)

![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)